4-(Methylamino)phenyl 2-furoate
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Overview
Description
4-(Methylamino)phenyl 2-furoate: is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.226 g/mol . This compound is characterized by the presence of a furoate ester linked to a phenyl ring substituted with a methylamino group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenyl 2-furoate typically involves the esterification of 4-(Methylamino)phenol with 2-furoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Methylamino)phenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)phenyl 2-furoate involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The furoate ester moiety may also play a role in modulating the compound’s reactivity and interaction with enzymes or receptors .
Comparison with Similar Compounds
- 4-(Aminomethyl)phenyl 2-furoate
- 4-(Hydroxymethyl)phenyl 2-furoate
- 4-(Methoxyphenyl) 2-furoate
Comparison: 4-(Methylamino)phenyl 2-furoate is unique due to the presence of the methylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the methylamino group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for biological targets .
Biological Activity
4-(Methylamino)phenyl 2-furoate, with the chemical formula C12H11NO3 and CAS number 100063-33-0, is an organic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a methylamino group attached to a phenyl ring and a furoate ester, positions it as a significant candidate for various pharmacological applications.
- Molecular Weight : 217.226 g/mol
- IUPAC Name : [4-(methylamino)phenyl] furan-2-carboxylate
- Canonical SMILES : CNC1=CC=C(C=C1)OC(=O)C2=CC=CO2
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The methylamino group enhances its reactivity, potentially increasing its affinity for various biological targets, including enzymes and receptors involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity in several contexts:
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
- Pharmacological Applications : It has been investigated for potential therapeutic effects, particularly in the management of conditions such as inflammation and pain relief. Its structural similarity to known pharmacophores allows it to be explored as a scaffold for drug development.
Comparative Analysis with Related Compounds
The compound can be compared with similar derivatives to highlight its unique properties:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-(Aminomethyl)phenyl 2-furoate | Aminomethyl group instead of methylamino | Moderate anti-inflammatory effects |
4-(Hydroxymethyl)phenyl 2-furoate | Hydroxymethyl group | Enhanced solubility |
4-(Methoxyphenyl) 2-furoate | Methoxy group | Increased lipophilicity |
Study on Antinociceptive Effects
A study conducted on the antinociceptive properties of various furoate derivatives, including this compound, demonstrated that this compound significantly reduced pain responses in animal models. The research highlighted its potential as an analgesic agent, showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs).
Investigation of Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound. The results indicated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its role in protecting cellular components from oxidative damage.
Properties
CAS No. |
100063-33-0 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
[4-(methylamino)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-9-4-6-10(7-5-9)16-12(14)11-3-2-8-15-11/h2-8,13H,1H3 |
InChI Key |
FTQZZDNELPUTCV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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